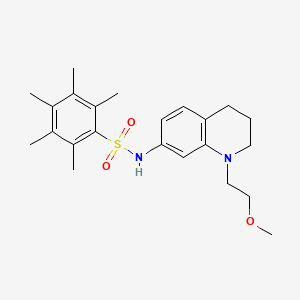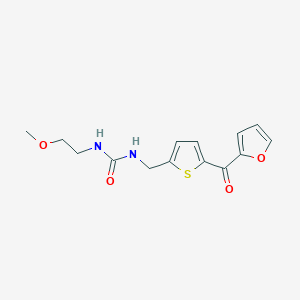
3-(Pentafluorothio)thiophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Pentafluorothio)thiophenol is an organosulfur compound with the chemical formula C(_6)HF(_5)S. It is a colorless volatile liquid known for its high acidity, with a pKa of 2.68 . This compound is notable for its unique pentafluorothio group, which imparts distinct chemical properties.
Métodos De Preparación
3-(Pentafluorothio)thiophenol can be synthesized through the reaction of sodium hydrosulfide with hexafluorobenzene . The reaction typically involves the following steps:
Reactants: Sodium hydrosulfide and hexafluorobenzene.
Reaction Conditions: The reaction is carried out in an aqueous solution, often under controlled temperature conditions to ensure optimal yield.
Industrial Production: Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain high-purity this compound.
Análisis De Reacciones Químicas
3-(Pentafluorothio)thiophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form bis(pentafluorophenyl) disulfide.
Reduction: The compound can be reduced to form pentafluorophenylthiolate anions.
Substitution: It reacts with metal ions to form pentafluorophenylthio metal derivatives. Common reagents include metal salts such as copper(II) chloride, nickel(II) acetate, and platinum(II) chloride.
Polymerization: It can polymerize to form perfluoropoly(phenylene sulfide).
Aplicaciones Científicas De Investigación
3-(Pentafluorothio)thiophenol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metals.
Biology and Medicine: The compound has been studied for its potential anticancer properties.
Mecanismo De Acción
The mechanism of action of 3-(Pentafluorothio)thiophenol involves its interaction with metal ions and other reactive species. The pentafluorothio group enhances its reactivity, allowing it to form stable complexes with metals. In biological systems, its anticancer activity is attributed to its ability to inhibit histone deacetylases, leading to the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
3-(Pentafluorothio)thiophenol can be compared with other similar compounds such as:
Pentafluorobenzenethiol: Similar in structure but lacks the thiophenol group, making it less acidic.
2,3,4,5,6-Tetrafluorothiophenol: Contains one less fluorine atom, resulting in different chemical properties and reactivity.
3,4-Difluorothiophenol: Contains fewer fluorine atoms, leading to lower acidity and different reactivity patterns.
The uniqueness of this compound lies in its high acidity and the presence of the pentafluorothio group, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
3-(pentafluoro-λ6-sulfanyl)benzenethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F5S2/c7-13(8,9,10,11)6-3-1-2-5(12)4-6/h1-4,12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SONZVPHCQZZSKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(F)(F)(F)(F)F)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(1,3-Benzothiazol-2-yl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2730271.png)


![N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE HYDROCHLORIDE](/img/structure/B2730274.png)








